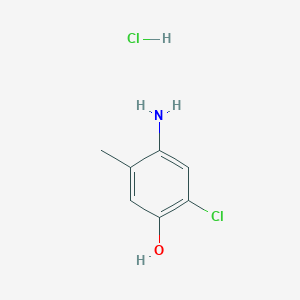

4-Amino-2-chloro-5-methylphenol hydrochloride

CAS No.: 2225147-61-3

Cat. No.: VC6002060

Molecular Formula: C7H9Cl2NO

Molecular Weight: 194.06

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2225147-61-3 |

|---|---|

| Molecular Formula | C7H9Cl2NO |

| Molecular Weight | 194.06 |

| IUPAC Name | 4-amino-2-chloro-5-methylphenol;hydrochloride |

| Standard InChI | InChI=1S/C7H8ClNO.ClH/c1-4-2-7(10)5(8)3-6(4)9;/h2-3,10H,9H2,1H3;1H |

| Standard InChI Key | XYDHUKULTOVSGS-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1N)Cl)O.Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity

4-Amino-2-chloro-5-methylphenol hydrochloride belongs to the class of halogenated aromatic amines. Its IUPAC name, 4-amino-2-chloro-5-methylphenol; hydrochloride, reflects the substitution pattern on the phenol ring:

-

Amino group (-NH₂) at position 4

-

Chlorine atom (-Cl) at position 2

-

Methyl group (-CH₃) at position 5

-

Hydrochloride salt formed via protonation of the amino group.

The compound’s SMILES notation (CC1=CC(=C(C=C1N)Cl)O.Cl) and InChI key (XYDHUKULTOVSGS-UHFFFAOYSA-N) provide unambiguous representations of its structure.

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉Cl₂NO |

| Molecular Weight | 194.06 g/mol |

| CAS Registry Number | 2225147-61-3 |

| IUPAC Name | 4-amino-2-chloro-5-methylphenol; hydrochloride |

| SMILES | CC1=CC(=C(C=C1N)Cl)O.Cl |

| PubChem CID | 137951361 |

Synthesis and Industrial-Scale Production

Synthetic Routes

While no direct synthesis protocol for 4-amino-2-chloro-5-methylphenol hydrochloride is documented, analogous methods for related halogenated phenols suggest a multi-step process:

-

Nitration and Reduction: Introduction of the amino group via nitration followed by catalytic hydrogenation.

-

Chlorination: Electrophilic substitution to introduce chlorine at position 2.

-

Methylation: Friedel-Crafts alkylation to add the methyl group at position 5.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

A patent describing the synthesis of 4-amino-5-methylpyridone (WO2020178175A1) highlights the use of autoclave conditions (160–200°C) with KOH in methanol to achieve high-purity intermediates . Though this method targets a pyridine derivative, similar high-temperature, high-pressure conditions could optimize the cyclization or salt formation steps for 4-amino-2-chloro-5-methylphenol hydrochloride.

Table 2: Key Reaction Parameters from Analogous Syntheses

| Parameter | Value | Relevance to Target Compound |

|---|---|---|

| Temperature | 160–200°C | Enhances reaction kinetics |

| Solvent | Methanol | Facilitates solubility of intermediates |

| Catalyst | KOH | Promotes deprotonation and cyclization |

| Pressure | 12.5 bar (autoclave) | Maintains liquid phase at high temps |

Physicochemical Properties

Solubility and Stability

The hydrochloride salt improves aqueous solubility relative to the free base, though exact solubility data remain unreported. The methyl and chloro substituents contribute to hydrophobic character, likely limiting solubility in polar solvents. Stability under ambient conditions is inferred from its storage recommendations (room temperature, inert atmosphere).

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include N-H stretching (3300–3500 cm⁻¹), aromatic C-Cl (550–850 cm⁻¹), and O-H (phenolic, 3200–3600 cm⁻¹).

-

NMR: ¹H NMR would show signals for methyl (δ ~2.3 ppm), aromatic protons (δ ~6.5–7.5 ppm), and amine protons (δ ~5.0 ppm, broad).

Research Gaps and Future Directions

Unexplored Avenues

-

Biological Screening: Antibacterial, antifungal, and anticancer assays.

-

Process Optimization: Scalable synthesis routes using green chemistry principles.

-

Structure-Activity Relationships: Modifying substituents to enhance bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume